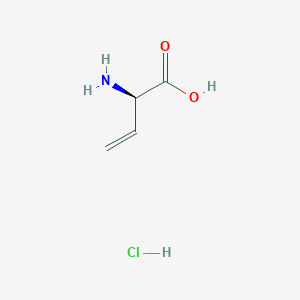

(R)-2-Aminobut-3-enoic acid hydrochloride

Description

Significance as a Non-Proteinogenic Amino Acid and Unnatural Amino Acid Analogue

The classification of (R)-2-aminobut-3-enoic acid hydrochloride as a non-proteinogenic and unnatural amino acid analogue is of great significance in the academic and research spheres. Unlike their proteinogenic counterparts, unnatural amino acids like D-vinylglycine offer a vast and largely unexplored chemical space for the design of novel molecules with tailored properties. frontiersin.org The introduction of such analogues into peptides or other bioactive molecules can lead to enhanced stability, improved potency, and altered biological activity. bitesizebio.comnih.gov

The vinyl group in this compound is a particularly important feature. It can serve as a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups or the construction of complex molecular architectures. surrey.ac.uk Furthermore, because it is not recognized by the cellular machinery responsible for protein synthesis and degradation, its incorporation into peptides can render them resistant to enzymatic breakdown, thereby increasing their in vivo half-life and therapeutic potential. researchgate.net

| Property | Value |

| CAS Number | 105763-41-5 |

| Molecular Formula | C4H8ClNO2 |

| Molecular Weight | 137.56 g/mol glpbio.com |

| Appearance | Solid cymitquimica.com |

| Storage | Room temperature glpbio.com |

Role as a Chiral Building Block in Organic and Medicinal Chemistry

The presence of a stereocenter at the alpha-carbon makes this compound a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is crucial in medicinal chemistry as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. achmem.com

This compound has been utilized as a precursor in the synthesis of a variety of complex and biologically active molecules, including:

Alkaloids: These are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. (R)-2-Aminobut-3-enoic acid can serve as a key starting material for the construction of the chiral core of certain alkaloids.

Azasugars: These are analogues of sugars where the oxygen atom in the ring is replaced by a nitrogen atom. Azasugars are of interest for their potential as enzyme inhibitors. The chiral nature of (R)-2-aminobut-3-enoic acid makes it a suitable starting point for the stereoselective synthesis of these compounds.

Novel Amino Acids: The vinyl group of (R)-2-aminobut-3-enoic acid can be chemically modified to introduce a wide range of side chains, leading to the synthesis of novel and unnatural amino acids with unique properties. nih.gov

Overview of Current Research Trajectories and Challenges

Current research involving this compound is focused on several key areas. One major trajectory is the development of new and more efficient synthetic methods for its preparation. While several synthetic routes exist, including a three-step synthesis from but-3-enenitrile involving a Neber rearrangement and enzymatic resolution methods, there is still a need for more scalable and cost-effective processes. surrey.ac.uknih.gov

Another significant area of research is the exploration of its applications in the synthesis of complex natural products and their analogues. nih.gov Medicinal chemists are particularly interested in using this compound to create novel peptidomimetics and other bioactive molecules with improved therapeutic profiles.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminobut-3-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDXDTSUVOEPFK-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 2 Aminobut 3 Enoic Acid Hydrochloride

Enantioselective Chemical Synthesis Approaches

A variety of enantioselective chemical strategies have been developed to access optically pure (R)-2-Aminobut-3-enoic acid and its derivatives. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, and stereocontrolled reactions to induce the desired stereochemistry at the α-carbon.

Asymmetric Alkylation Strategies for Vinylglycine Derivatives

Asymmetric alkylation of glycine (B1666218) equivalents is a powerful tool for the synthesis of α-amino acids. In the context of vinylglycine, this strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent. A notable example involves the use of a chiral, vinylglycine-derived dianionic dienolate bearing a chiral auxiliary. nih.govacs.org This approach introduces the amino acid side chain via alkylation, with the chiral auxiliary directing the approach of the electrophile to establish the desired stereocenter. nih.gov

One successful strategy employs the (-)-8-(β-naphthyl)menthyl auxiliary, developed by d'Angelo, to control the stereochemistry of the alkylation. nih.govnih.gov The dianionic dienolate generated from the corresponding dehydrobutyrine ester is proposed to adopt a favored "exo-extended" conformation. nih.gov This conformation is stabilized by internal amidate chelation, which controls the ester enolate geometry, and by interactions between the naphthyl ring of the auxiliary and the π-system of the dienolate, effectively shielding one face of the dienolate. nih.gov This shielding directs the alkylation to the si face, leading to the desired (R)-configuration at the α-carbon. nih.gov Alkylations carried out at low temperatures in the presence of HMPA proceed with high regioselectivity and diastereoselectivity. nih.gov

| Electrophile | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Isobutyl iodide | 65-81 | 91:9 to ≥98:2 |

| Benzyl bromide | 65-81 | 91:9 to ≥98:2 |

Asymmetric Amination Techniques

Asymmetric amination involves the introduction of an amino group into a prochiral substrate in an enantioselective manner. While direct asymmetric amination to form (R)-2-Aminobut-3-enoic acid is less common, related strategies for the synthesis of chiral α-amino acids are well-established. For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters provides a route to N-protected unnatural α-amino acid esters. nih.gov This method utilizes a chiral molybdenum complex in conjunction with a chiral phosphoric acid to achieve high enantioselectivity. nih.gov

Another innovative approach is the direct amination of the α-position of carboxylic acids using iron-nitrene catalysts. prismbiolab.com This method leverages the carboxylic acid as a directing group to achieve C-H amination at the α-position. prismbiolab.com The use of a chiral ligand on the iron catalyst can, in principle, render this transformation enantioselective, providing a direct route to chiral α-amino acids.

Chiral Auxiliary-Mediated Syntheses of α-Amino Acids with Alkenyl Side Chains

Chiral auxiliaries are organic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of α-amino acids with alkenyl side chains, such as vinylglycine, chiral auxiliaries are frequently employed to direct the formation of the stereocenter at the α-carbon.

The Schöllkopf bis-lactim ether method is a classic example of a chiral auxiliary-based approach. nih.gov In this method, a chiral bis-lactim ether derived from L-valine and glycine is used as a chiral glycine enolate equivalent. nih.gov Condensation of the lithiated bis-lactim ether with an appropriate electrophile, such as 2-(t-butyldimethylsilyl)acetaldehyde, proceeds with excellent cyclic stereocontrol to set the desired stereochemistry. nih.gov Subsequent hydrolysis and elimination steps yield the target α-vinyl amino acid. nih.gov

Another widely used class of chiral auxiliaries are the oxazolidinones, popularized by Evans. wikipedia.org These auxiliaries can be used to control the stereochemistry of various bond-forming reactions, including alkylations and aldol (B89426) reactions, which can be adapted for the synthesis of complex amino acids. wikipedia.org

Stereocontrolled Rearrangement Reactions (e.g., Neber-like Rearrangements, 1,3-Nitrogen Migration)

Stereocontrolled rearrangement reactions offer an alternative pathway to chiral α-amino acids. A Neber-like rearrangement has been described for the synthesis of racemic vinylglycine. nih.govgoogle.com This reaction involves the conversion of a methyl-N-chloro-3-butenylimidate with aqueous sodium hydroxide (B78521) to yield vinylglycine. google.com While this specific example produces a racemate, the use of chiral catalysts or auxiliaries in similar rearrangements could potentially lead to an enantioselective synthesis.

More recently, a novel strategy based on a stereocontrolled 1,3-nitrogen migration has been developed for the catalytic enantioselective synthesis of chiral α-amino acids. nih.govthieme.dedicp.ac.cn This method employs a ruthenium or iron catalyst to facilitate a nitrene C(sp³)–H insertion. nih.gov The reaction proceeds through a cyclic transition state, which ensures high regio- and enantiocontrol. nih.gov This approach has been successfully applied to the synthesis of α-amino acids with a variety of side chains, including alkenyl groups, with enantiomeric excesses ranging from 62-84%. dicp.ac.cn

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Alkenyl Substrate 1 | N/A | 62-84 |

| Alkenyl Substrate 2 | N/A | 62-84 |

| Troc-protected 2-amino-(E)-3,5-hexadienoic acid | 72 | 81 |

Multicomponent Reactions for Stereoselective Access (e.g., Petasis Reaction Derivatives)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent MCR for the synthesis of substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.orgacs.orgsci-hub.se The reaction involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.org

For the synthesis of (R)-2-Aminobut-3-enoic acid, a chiral amine can be used as a reactant in the Petasis reaction to induce asymmetry. Alternatively, a chiral catalyst can be employed to control the stereochemical outcome. The use of glyoxylic acid as the carbonyl component in the Petasis reaction provides a direct route to α-amino acids. organic-chemistry.orgmdpi.com The reaction is attractive due to its operational simplicity and the ability to tolerate a wide range of functional groups. wikipedia.org

Biocatalytic Synthesis Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. mdpi.comresearchgate.net Enzymes are highly selective catalysts that can operate under mild reaction conditions, often with excellent enantioselectivity.

A notable biocatalytic approach for the synthesis of (R)-2-Aminobut-3-enoic acid involves the enzymatic resolution of a racemic mixture. A patent describes the resolution of N-tert-butoxycarbonyl (Boc) protected vinylglycine using the enzyme papain. google.com This process relies on the enantioselective esterification of the L-enantiomer, leaving the desired D-enantiomer (which corresponds to the (R)-configuration) unreacted. google.com The unreacted (R)-N-Boc-vinylglycine can then be separated and deprotected to yield (R)-2-Aminobut-3-enoic acid. This method provides a simple and inexpensive route to the enantiomerically pure compound. google.com

Enantiomeric Resolution Techniques for Racemic Mixtures

When direct asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common approach to obtain a single enantiomer.

Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes, such as lipases and proteases, to selectively react with one enantiomer in a racemic mixture. researchgate.netmdpi.com A common method is selective esterification, where the enzyme catalyzes the formation of an ester from one enantiomer of the amino acid, leaving the other enantiomer unreacted.

Lipases are frequently used for this purpose due to their ability to function in organic solvents and their broad substrate scope. researchgate.netbeilstein-journals.org For example, Candida antarctica lipase (B570770) B (CAL-B) is a highly effective biocatalyst for the selective acylation of one enantiomer of a racemic alcohol or amine. researchgate.net The reaction involves an acyl donor, such as vinyl propionate (B1217596) or isopropenyl acetate, which acylates one enantiomer at a much higher rate than the other. beilstein-journals.orgresearchgate.net The resulting ester can then be easily separated from the unreacted amino acid enantiomer. Subsequently, the ester can be hydrolyzed to recover the amino acid, if it is the desired enantiomer.

This process can be applied to a racemic mixture of 2-aminobut-3-enoic acid. The enzyme would selectively esterify either the (R)- or (S)-enantiomer. By choosing an enzyme that preferentially reacts with the (S)-enantiomer, the unreacted (R)-2-aminobut-3-enoic acid can be isolated with high enantiomeric purity.

High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of chiral compounds. yakhak.org The direct separation of amino acid enantiomers is achieved using chiral stationary phases (CSPs). chromatographytoday.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. mdpi.com

Several types of CSPs are effective for resolving α-amino acids:

Macrocyclic Glycopeptide CSPs: Phases based on molecules like teicoplanin are highly effective for separating a wide range of amino acid types, including free, underivatized amino acids. chromatographytoday.com They operate in polar organic or aqueous organic mobile phases. chromatographytoday.com

Crown Ether CSPs: These are particularly useful for the separation of primary amino acids.

Ligand Exchange CSPs: This method involves a chiral ligand coated on the stationary phase, which forms diastereomeric complexes with the amino acid enantiomers.

Protein-Based CSPs: Stationary phases using immobilized proteins such as human serum albumin (HSA), bovine serum albumin (BSA), or alpha1-acid glycoprotein (B1211001) (AGP) can separate a variety of chiral compounds, including amino acids like D/L-tryptophan. nih.gov

The choice of CSP and mobile phase composition is crucial for achieving optimal resolution. chromatographytoday.com The ability to separate free amino acid enantiomers without derivatization is a significant advantage, as it simplifies sample preparation and avoids potential racemization. chromatographytoday.com

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes | Mobile Phase |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple chiral recognition interactions (H-bonding, ionic, etc.). chromatographytoday.com | Broad range of free primary and secondary α-amino acids. chromatographytoday.com | Polar organic (Methanol/Acetonitrile) or aqueous organic. chromatographytoday.com |

| Protein-Based (e.g., HSA, AGP) | Enantioselective binding to protein sites. nih.gov | Amino acids (e.g., D/L-tryptophan), various drugs. nih.gov | Buffered aqueous solutions. |

| Polysaccharide-Based (e.g., Cellulose Phenylcarbamates) | Chiral recognition via grooves and cavities in the polymer structure. yakhak.org | N-protected or derivatized amino acid esters. yakhak.org | Normal phase (e.g., hexane/isopropanol). |

| Crown Ether | Host-guest complexation with the primary amine group. chromatographytoday.com | Primary amino acids. | Acidic aqueous/organic mixtures. |

Optimization of Synthetic Pathways for Enhanced Stereoselectivity and Yield

Maximizing the efficiency of a synthetic route requires systematic optimization of various parameters. Whether employing a biocatalytic or a traditional chemical approach, the goal is to increase the yield of the desired product and its enantiomeric excess (ee).

For biocatalytic processes, such as enzymatic resolutions or whole-cell biotransformations, reaction conditions are critical. Parameters such as temperature, pH, and substrate concentration must be fine-tuned. nih.gov For instance, optimizing the pH can be crucial as it affects the ionization state of the substrate and the active site residues of the enzyme, thereby influencing both activity and selectivity.

In whole-cell systems, such as those developed through metabolic engineering, optimizing fermentation conditions is key. This includes controlling the cell density, the feeding strategy for the carbon source, and the induction level of the heterologous pathway enzymes. nih.gov Fine-tuning the expression levels of individual enzymes within the synthetic pathway can help to identify and alleviate potential bottlenecks, balancing metabolic flux and preventing the accumulation of toxic intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization of R 2 Aminobut 3 Enoic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For (R)-2-Aminobut-3-enoic acid hydrochloride, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, and through-bond scalar couplings reveal the connectivity of the atomic framework.

In an acidic deuterated water (D₂O with DCl) solution, which mimics the hydrochloride salt form, the proton and carbon environments of vinylglycine are well-resolved. The ¹H NMR spectrum displays characteristic signals for the vinyl group protons (=CH₂ and =CH-) and the alpha-proton (α-H). The chemical shifts and, crucially, the coupling constants (J-values) between these protons are instrumental in confirming the relative positions of the substituents.

The vinyl protons exhibit both geminal (²J) coupling between the two terminal hydrogens and vicinal (³J) couplings to the alpha-proton, appearing as distinct doublet of doublets. The alpha-proton, in turn, couples to the adjacent vinyl proton. The integration of these signals confirms the proton count for each unique position.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of the four unique carbon atoms: the carboxylic acid carbon, the alpha-carbon, and the two carbons of the vinyl group. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom.

Detailed analysis of the NMR data is presented in the tables below.

Interactive Data Table: ¹H NMR Spectral Data of this compound in D₂O with DCl

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (trans to Cα) | 5.09 | dd | ³JHH = 13.8, ²JHH = 2.1 |

| =CH₂ (cis to Cα) | 4.84 | dd | ³JHH = 6.2, ²JHH = 2.1 |

| =CH- | 7.22 | dd | ³JHH = 13.8, ³JHH = 6.2 |

| α-CH | 4.03 | s | N/A |

Note: The alpha-proton appears as a singlet in this specific dataset, which may be due to experimental conditions or solvent effects. Typically, coupling to the adjacent vinyl proton would be expected.

Interactive Data Table: ¹³C NMR Spectral Data of this compound in D₂O with DCl

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165.7 |

| =CH- | 140.4 |

| =CH₂ | 100.6 |

| α-CH | 39.9 |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to establish through-space proximity between protons, further confirming the stereochemical arrangement around the chiral center.

Mass Spectrometry Techniques for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular weight is 137.57 g/mol . sigmaaldrich.com In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular formula C₄H₈ClNO₂.

The fragmentation of protonated α-amino acids under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) often follows characteristic pathways. nih.gov For vinylglycine, the principal fragmentation is expected to involve the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, a common fragmentation pathway for amino acids. nih.gov

Interactive Data Table: Expected Key Fragmentation Ions in the Mass Spectrum of (R)-2-Aminobut-3-enoic Acid

| Ion | Proposed Structure | Key Neutral Loss |

| [M+H]⁺ | C₄H₈NO₂⁺ | - |

| [M+H - H₂O]⁺ | C₄H₆NO⁺ | H₂O |

| [M+H - (H₂O+CO)]⁺ | C₃H₆N⁺ | H₂O, CO |

| [M+H - NH₃]⁺ | C₄H₅O₂⁺ | NH₃ |

The analysis of derivatized forms of this compound can also be performed using mass spectrometry. For instance, esterification of the carboxylic acid or acylation of the amino group would lead to predictable shifts in the mass of the molecular ion and altered fragmentation patterns, which can be used to confirm the presence and reactivity of these functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.orglibretexts.org

Circular dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org An optically active molecule will exhibit a characteristic CD spectrum, often showing positive or negative peaks known as Cotton effects in the region of its chromophoric absorptions. For amino acids, the carboxyl group acts as a chromophore. It has been established that L-amino acids (typically having the S-configuration) exhibit a positive Cotton effect around 208–210 nm in an acidic medium. rsc.org

Given that this compound is the enantiomer of the corresponding L-amino acid, it is predicted to exhibit a negative Cotton effect in the same wavelength region. This inversion of the CD spectrum provides a direct method for assigning its (R) absolute configuration.

Optical rotatory dispersion measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve for this compound would be the mirror image of that for its L-enantiomer, displaying a negative Cotton effect characterized by a trough followed by a peak at wavelengths shorter than the absorption maximum of the carboxyl chromophore.

Interactive Data Table: Predicted Chiroptical Properties for this compound

| Technique | Predicted Observation | Wavelength Region | Implication for Stereochemistry |

| Circular Dichroism (CD) | Negative Cotton Effect | ~208-210 nm (in acid) | Confirms (R)-configuration |

| Optical Rotatory Dispersion (ORD) | Negative Cotton Effect (trough then peak) | Near carboxyl absorption | Confirms (R)-configuration |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the protonated amine (ammonium), the C=O stretch of the carboxyl group, the C=C stretch of the vinyl group, and various C-H stretching and bending vibrations. vscht.cz The hydrochloride salt form will influence the N-H stretching region, typically showing broad absorptions characteristic of an ammonium (B1175870) salt (-NH₃⁺).

Interactive Data Table: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |

| Ammonium N-H | Stretching | 3200-2800 | Broad, Strong |

| Alkene =C-H | Stretching | 3100-3000 | Medium |

| Alkane α-C-H | Stretching | ~2900 | Medium |

| Carboxylic Acid C=O | Stretching | ~1730-1700 | Strong |

| Alkene C=C | Stretching | ~1680-1620 | Medium-Weak |

| Ammonium N-H | Bending | ~1600-1500 | Medium |

| Alkene =C-H | Bending (out-of-plane) | ~1000-650 | Strong |

| Carboxylic Acid C-O | Stretching | ~1320-1210 | Strong |

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, is often strong and sharp in the Raman spectrum, providing a clear marker for the vinyl group.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unambiguously establish the connectivity, conformation, and, most importantly, the absolute stereochemistry of a chiral molecule.

A successful single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would provide a detailed picture of the molecular packing in the crystal lattice and reveal intermolecular interactions, such as hydrogen bonding between the ammonium group, the carboxyl group, and the chloride counter-ion.

Crucially, by using anomalous dispersion, the absolute configuration of the chiral center can be determined without ambiguity, providing definitive confirmation of the (R) assignment. However, a search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. If such data were available, it would provide the most precise structural parameters for this compound in the solid state.

Reactivity and Derivatization Studies of R 2 Aminobut 3 Enoic Acid Hydrochloride

Functional Group Transformations at the Alkene Moiety

The vinyl group of (R)-2-aminobut-3-enoic acid hydrochloride is an electron-rich π-system, making it susceptible to a variety of addition and transformation reactions. These reactions provide pathways to introduce new functional groups and build molecular complexity.

Olefin metathesis is a powerful tool for C-C bond formation. However, its application to substrates containing free amines is often challenging due to the potential for the nitrogen atom to coordinate with the metal catalyst, leading to deactivation. Cross-metathesis reactions involving vinylglycine derivatives have been reported as generally non-viable for this reason.

A common strategy to circumvent catalyst deactivation is the protonation of the amine to form an ammonium (B1175870) salt. The use of (R)-2-Aminobut-3-enoic acid as its hydrochloride salt is advantageous, as the ammonium group is less coordinating to the ruthenium-based catalysts typically employed in olefin metathesis. This approach has been shown to be effective for ring-closing metathesis (RCM) of dienes containing amino groups, suggesting its applicability to cross-metathesis (CM) reactions of vinylglycine hydrochloride. While challenges remain, the use of the hydrochloride salt or appropriate N-protecting groups is a key consideration for successful metathesis.

| Challenge | Underlying Cause | Proposed Strategy | Catalyst Example | Reference |

|---|---|---|---|---|

| Catalyst Deactivation | Coordination of the free amino group to the metal center of the catalyst. | Use of the amine as its hydrochloride salt to reduce its coordinating ability. | Grubbs' 1st or 2nd Generation Catalysts | sigmaaldrich.com |

| Low Reactivity/Yield | Poor partnership of N-containing alkenes in cross-metathesis. | Employing N-protection (e.g., Boc, Cbz) to mask the amine functionality. | Hoveyda-Grubbs Catalysts | nih.gov |

The stereoselective hydrogenation of the vinyl group provides a direct route to saturated amino acids, such as (R)-2-aminobutanoic acid. Asymmetric hydrogenation of dehydroamino acids is a well-established field, with numerous chiral transition-metal catalysts (typically based on rhodium, ruthenium, or iridium) capable of delivering high enantioselectivities. These catalysts, featuring chiral phosphine (B1218219) ligands, create a chiral environment around the metal center, directing the addition of hydrogen to one face of the double bond.

While the existing stereocenter at the α-carbon in (R)-2-aminobut-3-enoic acid can influence the diastereoselectivity of the hydrogenation (substrate-controlled diastereoselection), the use of a chiral catalyst (reagent-controlled stereoselection) can either enhance or override this intrinsic preference, allowing for the synthesis of specific diastereomers of the saturated product.

| Catalyst Type | Metal Center | Typical Chiral Ligand | Key Feature |

|---|---|---|---|

| Cationic Complexes | Rhodium (Rh) | DIPAMP, DuPhos, Chiraphos | High enantioselectivity for a wide range of dehydroamino acids. |

| Neutral Complexes | Ruthenium (Ru) | BINAP | Effective for substrates with coordinating functional groups. |

| Iridium-based Catalysts | Iridium (Ir) | Crabtree's Catalyst derivatives | High activity, often used for less reactive substrates. |

The reaction of the vinyl group with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) can proceed via different pathways depending on the reagents and conditions, leading to distinct products.

Electrophilic Addition: In the absence of radical initiators, the reaction of the alkene with halogens like Br₂ or Cl₂ typically proceeds through an electrophilic addition mechanism. wikipedia.org This involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion. libretexts.orglibretexts.org This results in the anti-addition of two halogen atoms across the double bond to form a vicinal dihalide. The regiochemistry of hydrohalogenation (addition of H-X) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon) and the halogen adds to the more substituted carbon (the α-carbon).

Radical Halogenation: In the presence of a radical initiator or UV light, or when using reagents like N-Bromosuccinimide (NBS), halogenation can occur at the allylic position (the α-carbon) via a free-radical chain mechanism. nih.govanu.edu.au This pathway results in the substitution of an α-hydrogen with a halogen atom, preserving the double bond. nih.govanu.edu.au This method is complementary to electrophilic addition and provides access to synthetically useful allyl halides. nih.gov

| Reagent | Conditions | Mechanism | Primary Product Type |

|---|---|---|---|

| Br₂ or Cl₂ | Dark, non-polar solvent | Electrophilic Addition | Vicinal Dihalide (anti-addition) |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Free Radical Substitution | Allylic Bromide |

| HBr or HCl | Polar solvent | Electrophilic Addition | Markovnikov Adduct (Halide at α-carbon) |

Oxidation of the alkene moiety provides a powerful method for introducing oxygen-containing functional groups with high stereochemical control.

Epoxidation: The vinyl group can be converted to an epoxide using peroxy acids, most commonly meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. masterorganicchemistry.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles under either acidic or basic conditions to yield β-functionalized amino acids. youtube.com The stereochemistry of the epoxidation can be influenced by directing groups within the molecule.

Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the alkene into a vicinal diol with high enantioselectivity. This reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine-based ligand. The choice of ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) determines which face of the alkene is hydroxylated. Using AD-mix-α (containing a DHQ-based ligand) or AD-mix-β (containing a DHQD-based ligand) allows for predictable and selective synthesis of the desired diol stereoisomer.

| Transformation | Typical Reagent | Key Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | m-CPBA | Oxirane (Epoxide) | Syn-addition |

| Asymmetric Dihydroxylation | OsO₄, NMO, Chiral Ligand (e.g., AD-mix-α/β) | Vicinal Diol | Ligand-controlled syn-dihydroxylation |

Cycloaddition reactions provide a powerful means to construct ring systems. The vinyl group of (R)-2-aminobut-3-enoic acid can participate as the 2π-electron component (the dipolarophile or dienophile) in these transformations.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the vinyl group to form a five-membered heterocycle. This is often referred to as a Huisgen cycloaddition. The reaction is a concerted, pericyclic process that is typically highly stereospecific. A variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, can be employed, providing access to a wide range of heterocyclic amino acid analogues like isoxazolines and pyrrolidines.

Diels-Alder Reaction: The vinyl group can also act as a dienophile in [4+2] cycloaddition reactions with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is influenced by the electronic nature of the amino acid. The stereochemical outcome of the reaction is governed by the endo rule and the facial selectivity can be influenced by the existing stereocenter at the α-carbon.

Transformations at the Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for its incorporation into peptides and the synthesis of N-modified analogues. These transformations typically require neutralization of the hydrochloride salt to liberate the free amine nucleophile.

N-Protection: Before performing other transformations, it is often necessary to protect the amino group to prevent unwanted side reactions. Common protecting groups for amino acids include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to many reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). nih.gov

Peptide Bond Formation (Coupling): As an amino acid, a primary application is its use in peptide synthesis. wikipedia.org The amino group of a protected vinylglycine derivative can act as a nucleophile, attacking the activated carboxyl group of another amino acid. Conversely, the carboxyl group of N-protected vinylglycine can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and suppress racemization. bachem.comamericanpeptidesociety.org

| Reaction | Reagent(s) | Purpose | Product Type |

|---|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃) | Mask reactivity of the amine. | N-Boc-amino acid |

| N-Deprotection (Boc) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Unmask the amine for further reaction. | Free amine (as TFA salt) |

| Peptide Coupling | DCC or DIC, HOBt, Protected amino acid | Formation of an amide (peptide) bond. | Dipeptide |

| N-Acylation | Acetyl chloride or Acetic anhydride, Base | Introduction of an acetyl group. | N-Acetyl-amino acid |

N-Protection and Deprotection Strategies

The primary amine group of this compound is a key site for derivatization. Its protection is a prerequisite for many subsequent transformations, particularly those involving the carboxylic acid group, to prevent self-polymerization and other unwanted side reactions. The choice of the protecting group is crucial and depends on the planned synthetic route and the stability of the protecting group to various reaction conditions.

The most commonly employed protecting groups for the amino function of amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. The introduction of the Boc group can be achieved by reacting the amino acid hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system like a mixture of water and dioxane. Deprotection of the N-Boc group is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent.

The Fmoc group, on the other hand, is introduced using Fmoc-chloride or Fmoc-succinimide in the presence of a base. A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF), which allows for orthogonal protection strategies in more complex syntheses. nih.gov

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in DCM |

| Fmoc | Fmoc-chloride or Fmoc-succinimide | 20% Piperidine in DMF |

Table 1: Common N-Protection and Deprotection Strategies

Derivatization for Peptide Coupling and Conjugation

With the amino group protected, (R)-2-aminobut-3-enoic acid can be activated at its carboxyl terminus for coupling with other amino acids or amine-containing molecules to form peptides and other conjugates. This process is central to the incorporation of this unnatural amino acid into peptide chains, which can imbue the resulting peptides with unique structural and biological properties.

The derivatization for peptide coupling typically involves the in-situ activation of the carboxylic acid using a variety of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the coupling partner. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization and improve coupling efficiency. bachem.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts, like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also widely used for their high efficiency and mild reaction conditions. bachem.com

The choice of coupling reagent and conditions is critical to ensure high yields and to preserve the stereochemical integrity of the chiral center. For solid-phase peptide synthesis (SPPS), reagents that produce soluble byproducts, such as DIC, are preferred over those that form precipitates, like DCC. bachem.com

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DIC | HOBt or Oxyma | DMF, DCM | Forms soluble urea (B33335) byproduct, suitable for SPPS. |

| HBTU | HOBt | DMF | Fast and efficient coupling. |

| HATU | HOAt | DMF | Highly efficient, especially for sterically hindered amino acids. |

| PyBOP | DMF, DCM | Good for solution and solid-phase synthesis. |

Table 2: Common Reagents for Peptide Coupling

Transformations at the Carboxylic Acid Group

Esterification and Amidation Reactions

The carboxylic acid group of N-protected (R)-2-aminobut-3-enoic acid is another key site for derivatization, allowing for the formation of esters and amides. These transformations are fundamental for creating a diverse range of derivatives with altered physicochemical properties and for the synthesis of more complex target molecules.

Esterification can be achieved through various methods. A common approach involves the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent, such as DCC, and a catalyst like 4-(dimethylamino)pyridine (DMAP). Alternatively, enzymatic methods have been developed for the enantioselective esterification of N-Boc protected vinylglycine. For instance, papain has been used to catalyze the esterification in a two-phase system, offering a mild and selective route to the corresponding esters. google.com

Amidation reactions, to form both simple and substituted amides, are typically carried out by first activating the carboxylic acid, as in peptide coupling, followed by the addition of a primary or secondary amine. Direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts, which can offer a more atom-economical approach by avoiding the need for protecting groups. researchgate.net

| Reaction Type | Reagents | Conditions | Product |

| Esterification | Alcohol, DCC, DMAP | DCM, Room Temperature | Ester |

| Enzymatic Esterification | Alcohol, Papain | Two-phase system (e.g., Water/Ethyl Acetate) | Ester |

| Amidation | Amine, DIC, HOBt | DMF, Room Temperature | Amide |

Table 3: Representative Esterification and Amidation Reactions

Peptide Coupling Chemistry

The incorporation of (R)-2-aminobut-3-enoic acid into peptide sequences is a significant application of its derivatization chemistry. The general principles of peptide coupling, as outlined in section 4.2.2, are directly applicable here. The N-protected (R)-vinylglycine is activated and then reacted with the free amino group of a resin-bound peptide (in SPPS) or another amino acid ester (in solution-phase synthesis).

Both Fmoc- and Boc-based strategies can be employed for the synthesis of peptides containing the vinylglycine residue. In Fmoc-based SPPS, the N-Fmoc protected (R)-2-aminobut-3-enoic acid is coupled to the growing peptide chain, followed by the removal of the Fmoc group with piperidine to allow for the addition of the next amino acid. nih.gov The choice of coupling reagents like HBTU, HATU, or DIC/HOBt is dictated by the specific sequence and the potential for side reactions. bachem.com

The presence of the vinyl group can sometimes influence the coupling efficiency and may require optimized conditions, such as longer reaction times or the use of more potent activating agents, especially when coupling to sterically hindered amino acids.

Regioselective and Stereoselective Functionalization for Advanced Analogues

The vinyl group of (R)-2-aminobut-3-enoic acid provides a unique handle for further functionalization, enabling the synthesis of advanced and structurally diverse analogues. The double bond can undergo a variety of addition reactions, and its reactivity can be controlled to achieve high levels of regioselectivity and stereoselectivity.

For instance, the alkylation of chiral, vinylglycine-derived dianionic dienolates has been shown to proceed with a high degree of acyclic stereocontrol, allowing for the synthesis of higher α-vinyl amino acids. nih.gov Furthermore, the double bond can be subjected to reactions such as epoxidation, dihydroxylation, and cyclopropanation to introduce new functional groups and stereocenters.

Heck couplings of protected (R)-vinylglycine derivatives with vinyl or aryl halides and triflates have been utilized to synthesize a range of chain-extended β,γ-unsaturated amino acids. This demonstrates the utility of the vinyl group as a scaffold for carbon-carbon bond formation.

| Reaction Type | Reagents/Conditions | Outcome |

| Stereoselective Alkylation | LDA, n-BuLi, Alkyl Halide | α-Alkylated vinylglycine derivatives |

| Heck Coupling | Pd catalyst, Base, Aryl/Vinyl Halide | Chain-extended unsaturated amino acids |

| Dihydroxylation | OsO₄, NMO | Vicinal diol |

| Epoxidation | m-CPBA | Epoxide |

Table 4: Functionalization of the Vinyl Group

These regioselective and stereoselective transformations significantly expand the synthetic utility of this compound, providing access to a rich variety of complex amino acid analogues for chemical and biological studies.

Applications in Chemical Biology and Medicinal Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The stereochemically defined nature of (R)-2-Aminobut-3-enoic acid hydrochloride, often referred to as D-vinylglycine, makes it a highly sought-after chiral precursor in asymmetric synthesis. Its utility spans the synthesis of natural products and the creation of novel unnatural amino acid libraries, providing access to a diverse range of chemical entities with potential therapeutic applications.

This compound has been instrumental in the total synthesis of several complex natural products. The vinyl moiety can be strategically manipulated through various chemical reactions, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions, to construct intricate molecular skeletons. Its high value as a chiral synthetic building block has driven the development of numerous asymmetric routes for its own synthesis to support its application in creating alkaloids, azasugars, and other novel amino acids. nih.gov

One notable application is in the synthesis of alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The chiral amine and the reactive vinyl group of this compound provide a strategic starting point for the stereocontrolled construction of the complex ring systems characteristic of many alkaloids. For instance, D-vinylglycine has been utilized as a key building block in the construction of the mitomycin core, a family of natural products with potent antitumor activity. nih.gov

The synthesis of azasugars, which are polyhydroxylated alkaloids that are potent glycosidase inhibitors, also benefits from the use of this chiral building block. The stereocenters and the functional groups present in this compound can be elaborated to form the characteristic polyhydroxylated piperidine (B6355638), pyrrolidine, or indolizidine rings of azasugars.

| Natural Product Class | Role of this compound | Key Transformations |

| Alkaloids | Chiral precursor for core ring structures | Cyclization, C-C bond formation |

| Azasugars | Stereochemical template for polyhydroxylated rings | Dihydroxylation, cyclization |

| Novel Amino Acids | Starting material for side-chain modifications | Cross-coupling, functional group interconversion |

The development of combinatorial chemistry and high-throughput screening has fueled the demand for diverse libraries of unnatural amino acids for drug discovery and protein engineering. this compound serves as an excellent scaffold for the generation of such libraries. The vinyl group is amenable to a wide array of chemical modifications, allowing for the introduction of diverse functional groups and structural motifs.

Methods such as cross-metathesis, Heck coupling, and Michael addition can be employed to functionalize the vinyl group, leading to a vast number of novel amino acid derivatives. nih.gov These libraries of unnatural amino acids can then be screened for biological activity or incorporated into peptides and proteins to modulate their properties. The ability to create extensive libraries from a single chiral precursor is a powerful tool in the exploration of chemical space and the discovery of new bioactive molecules. The synthesis of unnatural amino acids can be achieved through various chemical and biosynthetic methods, with chemical routes often being favored for their versatility.

Integration into Peptidic and Non-Peptidic Scaffolds

The incorporation of unnatural amino acids like this compound into peptidic and non-peptidic scaffolds is a widely used strategy to enhance their therapeutic potential. These modifications can lead to improved stability, bioavailability, and target specificity.

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids is a key strategy to overcome these limitations. nih.govsterlingpharmasolutions.com The incorporation of (R)-2-Aminobut-3-enoic acid can render peptides more resistant to proteolytic degradation by sterically hindering the approach of proteases.

Furthermore, the vinyl group can be used as a chemical handle for further modifications, such as pegylation or the attachment of other moieties to improve pharmacokinetic properties. The design of such modified peptides often involves identifying the minimal active sequence and then strategically replacing specific amino acids with unnatural counterparts to enhance their drug-like properties. nih.gov

Protein engineering aims to create novel proteins with desired functions, and the incorporation of unnatural amino acids is a powerful tool in this endeavor. nih.gov Introducing (R)-2-Aminobut-3-enoic acid into a protein sequence can confer new catalytic activities or enhance existing ones. The vinyl group can act as a reactive probe to study enzyme mechanisms or can be used to create novel active sites.

In biocatalyst design, enzymes are engineered to perform specific chemical transformations with high efficiency and selectivity. researchgate.netmdpi.comnih.gov The incorporation of (R)-2-Aminobut-3-enoic acid can be used to create enzymes with novel substrate specificities or to catalyze reactions not found in nature. This approach expands the toolbox of biocatalysis for industrial applications.

| Application Area | Impact of Incorporating (R)-2-Aminobut-3-enoic acid |

| Peptide Therapeutics | Increased proteolytic stability, improved pharmacokinetics |

| Protein Engineering | Introduction of novel functions, mechanistic probes |

| Biocatalyst Design | Altered substrate specificity, novel catalytic activities |

Understanding the relationship between the structure of a molecule and its biological activity is crucial for rational drug design. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity. The incorporation of (R)-2-Aminobut-3-enoic acid into peptides provides a powerful tool for SAR studies. rsc.org

By replacing natural amino acids with (R)-2-Aminobut-3-enoic acid at various positions within a peptide sequence, researchers can probe the importance of specific side chains and backbone conformations for biological activity. The vinyl group can also be systematically modified to explore the effects of different functional groups on binding affinity and efficacy. This approach allows for the fine-tuning of peptide-based drugs to optimize their therapeutic profiles. Peptide arrays are an efficient tool for conducting such detailed SAR studies. rsc.org

Biochemical and Enzymatic Probe Applications

The vinyl group in (R)-2-aminobut-3-enoic acid is a key structural feature that allows it to serve as a probe in complex biological systems. It can interact with and report on the mechanisms of enzymes, be theoretically incorporated into peptides to study their structure, and modulate biological pathways through specific interactions.

(R)-2-Aminobut-3-enoic acid and its analogs have been instrumental as mechanism-based inhibitors, also known as "suicide substrates," for a variety of enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov These molecules are initially processed by the enzyme as if they were the natural substrate. However, during the catalytic cycle, a highly reactive intermediate is formed which then covalently binds to a residue in the enzyme's active site, leading to irreversible inactivation. nih.govnih.gov

This process provides valuable insights into the enzyme's catalytic mechanism. For example, L-vinylglycine has been shown to be both an alternative substrate and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase. The enzyme processes vinylglycine, but for every 500 catalytic turnovers that release products, one inactivation event occurs, allowing researchers to study the reaction pathway and identify key intermediates. nih.gov Similarly, vinylglycine has been used to probe the mechanisms of L-amino acid oxidase and D-amino acid oxidase, revealing differences in how each enzyme is inactivated. nih.govacs.org Studies on enzymes like ornithine and glutamate (B1630785) decarboxylases have also utilized corresponding α-vinyl amino acids to achieve irreversible inhibition, aiding in the elucidation of their functional mechanisms. researchgate.net

The ability of (R)-2-aminobut-3-enoic acid and its derivatives to irreversibly inhibit specific enzymes makes them effective modulators of biological pathways. By targeting a key enzyme, the entire metabolic or signaling cascade it participates in can be altered.

A significant example is the inhibition of the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. researchgate.net Derivatives such as 2-amino-4-aryl-4-oxobut-2-enoic acids have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase. researchgate.net By blocking this enzyme, these compounds can prevent the formation of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid, thereby modulating the pathway for a potential therapeutic effect. researchgate.net

Furthermore, the inhibition of amino acid decarboxylases by α-vinyl amino acid analogs can disrupt the polyamine biosynthesis pathway, which is crucial for cell growth and proliferation. researchgate.net This modulation has implications for developing agents that can control cell division in various pathological conditions.

Biological Activity Investigations of (R)-2-Aminobut-3-enoic Acid Derivatives

Researchers have synthesized numerous derivatives of (R)-2-aminobut-3-enoic acid to explore and enhance its inherent biological activity. These investigations have primarily focused on antimicrobial and enzyme inhibitory applications.

Derivatives of vinylglycine have shown notable potential as antimicrobial agents. Studies have focused on halogenated versions and peptide conjugates to improve potency and cellular uptake. For instance, chlorovinylglycine and its dipeptide derivative, L-norvalyl-L-chlorovinylglycine, have demonstrated significant antibacterial activity, particularly against Gram-positive organisms, including methicillin-resistant Staphylococcus species. nih.gov The mechanism of action is believed to involve the inhibition of alanine (B10760859) racemase, an essential enzyme in bacterial cell wall biosynthesis. nih.govasm.org

The antibiotic analogs formylaminooxyvinylglycine (FVG) and aminoethoxyvinylglycine (AVG) are active against the fire blight pathogen Erwinia amylovora. nih.gov Research into bacterial resistance to these compounds has revealed that inactivation of specific amino acid transporters confers resistance, highlighting the importance of these transport systems for the compounds' entry into the bacterial cell. nih.gov

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| L-norvalyl-L-chlorovinylglycine | Gram-positive bacteria (e.g., Staphylococcus) | Good antibacterial activity, including against methicillin-resistant strains. | nih.gov |

| Chlorovinylglycine (D-ClVGly) | Various bacteria | Efficient inhibitor of alanine racemase. | nih.govasm.org |

| Formylaminooxyvinylglycine (FVG) | Erwinia amylovora | Antibiotic activity; resistance develops via inactivation of an L-asparagine transporter. | nih.gov |

| Aminoethoxyvinylglycine (AVG) | Erwinia amylovora | Antibiotic activity; resistance develops via inactivation of an L-arginine transporter. | nih.gov |

The development of derivatives has been a successful strategy for targeting specific enzymes with high potency and selectivity. These studies are crucial for drug discovery efforts, particularly in areas like neuroprotection and metabolic disorders.

As mentioned, 2-amino-4-aryl-4-oxobut-2-enoic acids are among the most potent inhibitors of kynurenine-3-hydroxylase discovered to date. researchgate.net In addition to the parent compound's activity against amino acid oxidases and ACC synthase, derivatives have been designed to target other medically relevant enzymes. nih.govnih.gov For example, (±)-α-vinyllysine and (±)-α-vinylarginine were synthesized and shown to be time-dependent inhibitors of their corresponding enzymes, L-lysine decarboxylase and L-arginine decarboxylase, respectively. researchgate.net This targeted inhibition underscores the potential of using the vinylglycine scaffold to design specific enzyme inhibitors.

| Compound/Derivative | Target Enzyme | Type of Inhibition | Significance | Reference |

|---|---|---|---|---|

| L-Vinylglycine | L-amino acid oxidase | Mechanism-based (suicide) inactivation | Inactivates enzyme after ~20,000 turnovers. | nih.gov |

| L-Vinylglycine | 1-aminocyclopropane-1-carboxylate (ACC) synthase | Mechanism-based inhibitor and alternative substrate | Partitions between product release and inactivation (500:1 ratio). | nih.gov |

| (±)-α-Vinyllysine | L-lysine decarboxylase (LDC) | Time-dependent | Targets a key enzyme in the polyamine pathway. | researchgate.net |

| (±)-α-Vinylarginine | L-arginine decarboxylase (ADC) | Time-dependent | Inhibits an enzyme found in bacteria and plants. | researchgate.net |

| 2-Amino-4-aryl-4-oxobut-2-enoic acids | Kynurenine-3-hydroxylase | Potent inhibition | Potential neuroprotective agents by modulating the kynurenine pathway. | researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of (R)-vinylglycine. These calculations provide optimized molecular geometries and a wealth of information about its electronic properties. nih.govresearchgate.net

Key properties derived from these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The vinyl group significantly influences these frontier orbitals, making it a key site for chemical reactions.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (R)-vinylglycine, the carboxyl and amino groups are primary sites for electrostatic interactions, while the vinyl group presents a region of high electron density susceptible to electrophilic attack.

Reactivity Descriptors: Based on orbital energies, various descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, chemical hardness (resistance to change in electron distribution), and electrophilicity index. nih.gov These parameters help in predicting how the molecule will behave in different chemical environments.

Table 1: Representative Theoretical Electronic Properties of Amino Acids This table presents typical data obtained from quantum chemical calculations for small amino acids, illustrating the types of parameters calculated for (R)-2-Aminobut-3-enoic acid.

| Property | Typical Calculated Value Range | Significance |

| Ionization Energy (Eᵢ) | 130–150 kcal/mol | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (Eₐ) | < 0 kcal/mol | Energy released upon adding an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | 50–60 kcal/mol | Measures resistance to deformation of the electron cloud. nih.gov |

| Electrophilicity Index (ω) | 60–70 kcal/mol | Quantifies the electrophilic power of the molecule. nih.gov |

| Dipole Moment (μ) | 2–13 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Space Analysis

While quantum calculations examine a static molecule, molecular dynamics (MD) simulations model the behavior of (R)-vinylglycine hydrochloride in a dynamic environment, typically in aqueous solution. By simulating the movements of the molecule and surrounding solvent molecules over time, MD provides insights into its conformational flexibility and interactions. nih.govf1000research.com

Key applications of MD simulations include:

Conformational Sampling: (R)-vinylglycine is a flexible molecule with several rotatable bonds. MD simulations explore the potential energy surface to identify low-energy, stable conformations and the transitions between them. The vinyl group imposes specific conformational constraints compared to saturated analogues.

Solvation and Hydration: MD simulations reveal how water molecules arrange around the solute, forming hydration shells. rsc.org The residence time of water molecules in these shells and the strength of hydrogen bonds can be calculated, providing a detailed picture of how the molecule interacts with its aqueous environment, which is crucial for its biological activity. nih.gov

Aggregation Behavior: At higher concentrations, amino acids can form clusters or aggregates. MD simulations can predict the tendency of (R)-vinylglycine to self-associate and characterize the structure and dynamics of these clusters. rsc.orgnih.gov The interplay of charged groups and the hydrophobic vinyl moiety would govern this behavior.

Docking Studies for Enzyme-Substrate and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). japsonline.com (R)-vinylglycine is known to be an inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase and ACC synthase. nih.gov Docking studies are invaluable for understanding these interactions.

The process involves:

Preparation of Structures: High-resolution 3D structures of the target enzyme are obtained from databases like the Protein Data Bank (PDB). A 3D model of (R)-vinylglycine is generated and its energy is minimized. mdpi.com

Binding Site Identification: The active site of the enzyme, where the natural substrate binds, is identified.

Docking Simulation: A docking algorithm systematically samples various positions and orientations of (R)-vinylglycine within the active site, scoring each pose based on factors like intermolecular forces (hydrogen bonds, electrostatic interactions, van der Waals forces). mdpi.com

Docking studies can reveal key amino acid residues in the enzyme's active site that interact with the inhibitor. researchgate.net For vinylglycine, these studies can model how the vinyl group is positioned to react with active site nucleophiles, consistent with its mechanism as a suicide inhibitor involving a Michael addition. nih.gov

Table 2: Example of Molecular Docking Results This hypothetical table illustrates the kind of data generated from docking (R)-2-Aminobut-3-enoic acid into the active site of a target enzyme.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| ACC Synthase | -7.8 | Lys273, Tyr85, Arg407 | Covalent bond formation (Schiff base), Hydrogen bond with carboxylate |

| Aspartate Aminotransferase | -7.2 | Lys258, Arg386, Asp222 | Hydrogen bonds, Electrostatic interactions |

Predictive Modeling for Stereoselectivity in Novel Synthetic Reactions

The synthesis of enantiomerically pure (R)-2-Aminobut-3-enoic acid is a significant challenge. Modern computational chemistry offers tools to predict and optimize the stereoselectivity of synthetic reactions. rsc.org These methods often combine quantum mechanics (QM) with machine learning (ML). researchgate.netarxiv.org

The approach typically involves:

Reaction Modeling: Computational models of the reaction pathway are constructed, including reactants, catalysts, and transition states for the formation of both (R) and (S) enantiomers.

Energy Calculations: High-level QM calculations are performed to determine the activation energies for the competing transition states. The difference in these energies dictates the enantiomeric excess (ee) of the reaction.

Machine Learning Models: For complex systems, ML algorithms like Random Forest can be trained on datasets of reactions. arxiv.orgmpg.de Features describing the steric and electronic properties of the substrate, reagents, and catalyst are used as inputs to predict the stereochemical outcome. mpg.de This allows for the rapid in silico screening of different catalysts and reaction conditions to identify those that would maximize the yield of the desired (R)-enantiomer.

De Novo Design of Novel Analogues and Peptidomimetics through Computational Approaches

(R)-2-Aminobut-3-enoic acid serves as a valuable and unique building block for designing novel bioactive molecules. Its vinyl group offers a site for further chemical modification and provides conformational constraint when incorporated into larger molecules. Computational methods are at the forefront of designing new analogues and peptidomimetics. longdom.org

Peptidomimetics: Peptides often suffer from poor stability and bioavailability. Replacing standard amino acids with non-natural ones like (R)-vinylglycine can overcome these limitations. upc.edu Computational tools are used to design peptidomimetics where (R)-vinylglycine is incorporated to mimic a specific peptide conformation or to introduce a reactive "warhead" for targeted covalent inhibition. nih.gov

De Novo Design: These computational algorithms build novel molecules from scratch or by connecting small molecular fragments. nih.gov Starting with a target protein structure, these programs can design a molecule that fits perfectly into the binding site. (R)-vinylglycine could be used as a fragment in these design processes to create entirely new molecules with potentially enhanced activity, selectivity, and improved pharmacokinetic properties. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Economical Synthetic Routes

The future of fine chemical manufacturing hinges on the development of green and cost-effective synthetic methodologies. For (R)-2-Aminobut-3-enoic acid hydrochloride, research is gravitating towards biocatalysis and chemoenzymatic strategies to replace traditional synthetic routes that often rely on harsh reagents and complex purification steps.

Current research highlights several promising avenues for the synthesis of vinylglycine and its derivatives. One notable approach involves a three-step synthesis starting from but-3-enenitrile, which utilizes a Neber rearrangement of the corresponding N-chloroimidate with inexpensive and readily available reagents. rsc.org Another strategy for achieving the desired stereochemistry is through the enzymatic kinetic resolution of racemic vinylglycine derivatives. For instance, papain-catalyzed enantioselective esterification has been successfully employed to resolve N-tert-butoxycarbonyl vinylglycine. rsc.orgresearchgate.net

More advanced and sustainable methods are also being explored. These include dynamic kinetic asymmetric transformations, such as the Palladium(0)-mediated allylic amination of butadiene monoepoxide, which offers an elegant route to L-vinylglycinol. nih.gov Additionally, biosynthetic pathways are being investigated. For example, the in vitro biosynthesis of methoxyvinylglycine from glutamate (B1630785) has been demonstrated, shedding light on the enzymatic machinery capable of producing such unsaturated amino acids. nih.gov The development of greener processes, such as the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, which minimizes the use of organic solvents and chromatographic purification, serves as a blueprint for future work on this compound. rsc.org

Table 1: Emerging Sustainable Synthetic Routes for (R)-2-Aminobut-3-enoic Acid and Related Compounds

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Biocatalytic Resolution | Use of enzymes like papain for enantioselective esterification of racemic mixtures. rsc.orgresearchgate.net | High enantioselectivity, mild reaction conditions. |

| Chemoenzymatic Synthesis | Combination of chemical steps (e.g., aza-Michael addition) with enzymatic resolution. rsc.org | High yields and enantiomeric excess, reduced reliance on chromatography. |

| Dynamic Kinetic Asymmetric Transformation | Palladium-catalyzed allylic amination of racemic starting materials. nih.gov | High atom economy, excellent stereocontrol. |

| Biosynthesis | Utilization of enzymatic pathways from common metabolites like glutamate. nih.gov | Potential for direct production in engineered microorganisms, highly sustainable. |

| Photoredox Catalysis | Decarboxylative vinylation of N-carbamoyl α-amino acids. acs.org | Mild reaction conditions, broad substrate scope. |

Expansion of Biological Applications through Genetic Code Expansion Technologies

Genetic code expansion technology offers a powerful tool for the site-specific incorporation of non-proteinogenic amino acids into proteins, thereby enabling the introduction of novel chemical functionalities. The vinyl group of (R)-2-Aminobut-3-enoic acid makes it an attractive candidate for such applications, as it can serve as a chemical handle for bioorthogonal reactions.

The core of this technology relies on the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components. nih.govlabpartnering.org While a specific orthogonal aaRS for (R)-2-Aminobut-3-enoic acid has not yet been reported, the successful incorporation of a wide array of other unnatural amino acids provides a clear path forward. ucsf.edu The development of rapid and scalable approaches for discovering and evolving orthogonal aaRS-tRNA pairs will be crucial for integrating this compound into the genetic code. nih.gov

Once incorporated into a protein, the vinyl group can be used for a variety of applications in protein engineering and synthetic biology. ornl.gov For example, it could be used for:

Site-specific protein labeling: The vinyl group can undergo click chemistry reactions, such as thiol-ene coupling, for the attachment of fluorescent probes, affinity tags, or drug molecules.

Protein-protein crosslinking: The vinyl group can be used to form covalent linkages with other amino acid side chains, allowing for the study of protein interactions in vitro and in vivo.

Development of novel biomaterials: The incorporation of this reactive amino acid into protein-based polymers could enable the creation of hydrogels and other materials with tunable properties. nih.gov

Advanced Analytical Techniques for In Situ Reaction Monitoring and High-Throughput Screening

The development of efficient and sustainable synthetic processes for this compound will be greatly facilitated by the implementation of advanced analytical techniques for real-time reaction monitoring and high-throughput screening.

In Situ Reaction Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time. researchgate.net 1H and 19F NMR have been used for the in situ determination of enantiomeric excess and absolute configuration of chiral amines and alcohols. acs.org Similar methodologies could be adapted to monitor the stereoselective synthesis of (R)-2-Aminobut-3-enoic acid. 19F NMR, in particular, offers a highly sensitive and background-free method for quantifying amino acids that have been derivatized with a fluorine-containing tag. acs.orgrsc.orgnih.gov

High-Throughput Screening: High-throughput screening (HTS) is essential for the rapid discovery and optimization of novel biocatalysts and synthetic routes. The development of HTS assays for enzymes involved in amino acid synthesis, such as decarboxylases and transaminases, is an active area of research. These assays often rely on colorimetric or fluorometric readouts to quickly assess enzyme activity in large libraries of mutants. The principles from these established HTS methods can be applied to screen for enzymes capable of producing (R)-2-Aminobut-3-enoic acid with high efficiency and stereoselectivity.

Table 2: Advanced Analytical Techniques for the Synthesis of (R)-2-Aminobut-3-enoic Acid

| Technique | Application | Potential Insights |

|---|---|---|

| In Situ NMR Spectroscopy | Real-time monitoring of reaction kinetics and stereoselectivity. researchgate.net | Optimization of reaction parameters, understanding of reaction mechanisms. |

| 19F NMR with Chiral Derivatizing Agents | Determination of enantiomeric excess. acs.orgrsc.org | Rapid and accurate assessment of product purity. |

| High-Throughput Screening (HTS) | Discovery and evolution of novel enzymes for biocatalytic synthesis. | Identification of highly active and selective biocatalysts. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique chemical structure of this compound positions it at the crossroads of several scientific disciplines, opening up exciting avenues for interdisciplinary research.

Chemistry and Biology: Vinylglycine is known to be an inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including transaminases and decarboxylases. nih.govnih.govnih.gov Further research into the mechanism of inhibition by (R)-2-Aminobut-3-enoic acid could lead to the development of novel enzyme inhibitors with therapeutic potential. The biosynthesis of this amino acid and its derivatives is also of great interest, as understanding these pathways could enable the production of these compounds in engineered microorganisms. nih.govresearchgate.net

Chemistry and Materials Science: The vinyl group of (R)-2-Aminobut-3-enoic acid makes it a valuable monomer for the synthesis of novel polymers. libretexts.org Amino acid-based polymers are of particular interest for biomedical applications due to their biocompatibility and biodegradability. nih.govrsc.org Polymers incorporating (R)-2-Aminobut-3-enoic acid could be designed to have specific thermal or pH-responsive properties, making them suitable for applications in drug delivery and tissue engineering. rsc.org Furthermore, the ability to create polymers with precisely controlled sequences of amino acids opens up possibilities for creating materials with complex, protein-like functions.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (R)-2-Aminobut-3-enoic acid hydrochloride, and what catalysts or solvents are typically employed?